N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound featuring an indoline moiety, a thiazole ring, and a methoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The resulting indoline is then reacted with thiazole-2-carboxylic acid chloride to form the thiazole ring. Finally, the methoxybenzenesulfonamide group is introduced through a sulfonamide formation reaction with 4-methoxybenzenesulfonyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form thiazol-2-one derivatives.
Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazol-2-one derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Sulfonamide derivatives with various substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cycloaddition reactions and as a building block in the construction of heterocyclic frameworks.
Biology: Biologically, N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide has shown potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including lung, cervical, breast, and prostate cancer cells.
Medicine: In medicine, the compound's bioactive properties make it a candidate for drug development. Its ability to interact with multiple receptors and its potential antiviral, anti-inflammatory, and antimicrobial activities are areas of ongoing research.
Industry: Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in new therapeutic agents or as intermediates in the synthesis of more complex compounds.
Mechanism of Action
The mechanism by which N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The indoline moiety can bind to various receptors, leading to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth. The exact pathways and molecular targets are subject to ongoing research, but the compound's ability to modulate biological processes is a key area of interest.
Comparison with Similar Compounds
Indole-3-carboxamide: Another indole derivative with potential anticancer properties.
Thiazole-2-carboxamide: A thiazole derivative used in pharmaceuticals.
4-Methoxybenzenesulfonamide: A sulfonamide compound with various applications in medicine.
Uniqueness: N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to interact with multiple receptors and its potential as an anticancer agent make it distinct from other similar compounds.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)21-19-20-16(12-27-19)18(23)22-11-10-13-4-2-3-5-17(13)22/h2-9,12H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNKWUYVLMKXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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